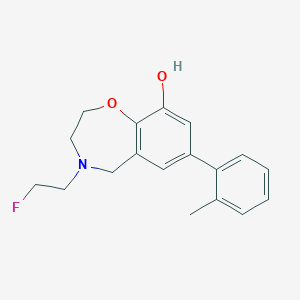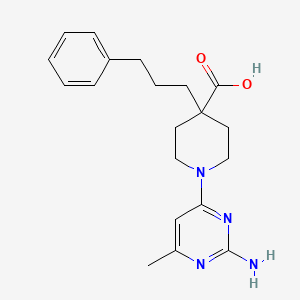
N-(5-bromo-2-pyridinyl)-N'-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-N'-(2-methylphenyl)urea, commonly known as BRD6897, is a small molecule inhibitor that has been found to have potential applications in scientific research.
Wirkmechanismus
BRD6897 inhibits the activity of BRD4 by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents BRD4 from binding to acetylated histones, thereby inhibiting its ability to regulate gene expression.
Biochemical and Physiological Effects:
BRD6897 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, BRD6897 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRD6897 in lab experiments is its specificity for BRD4, which allows for the targeted inhibition of this protein. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer. However, one limitation of using BRD6897 is its relatively low potency compared to other BRD4 inhibitors. Additionally, further research is needed to determine its efficacy in vivo.
Zukünftige Richtungen
There are a number of future directions for research on BRD6897. One area of research could focus on improving its potency and selectivity for BRD4. Another area of research could investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its efficacy in vivo and its potential as a therapeutic agent for other diseases, such as inflammatory diseases.
Synthesemethoden
BRD6897 can be synthesized via a two-step process involving the reaction of 5-bromo-2-pyridinylamine with 2-methylphenylisocyanate to form the intermediate N-(5-bromo-2-pyridinyl)-N'-(2-methylphenyl)urea. This intermediate is then treated with a suitable base to obtain the final product, BRD6897.
Wissenschaftliche Forschungsanwendungen
BRD6897 has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein, BRD4, which plays a critical role in the regulation of gene expression. Inhibition of BRD4 has been found to lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-4-2-3-5-11(9)16-13(18)17-12-7-6-10(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIICAZIODFOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5366969.png)
![5-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5366992.png)
![7-(3-chloro-4-fluorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5367000.png)

![ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5367015.png)
![N-(1H-imidazol-2-ylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5367018.png)
![N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5367023.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5367026.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5367034.png)
![4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)
![1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one](/img/structure/B5367050.png)
![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)

